molecular formula C9H7F3 B15338933 1,1,6-Trifluoroindan

1,1,6-Trifluoroindan

Cat. No.: B15338933
M. Wt: 172.15 g/mol
InChI Key: PKSOJHHOUGVECS-UHFFFAOYSA-N
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Description

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid compound derived from carotenoid degradation, notably in grapes and wines. It is a key contributor to the "petrol" or "kerosene" aroma in aged Riesling wines . Structurally, TDN consists of a naphthalene backbone with three methyl groups at positions 1, 1, and 6 (Figure 1). Its formation is influenced by grape variety, sunlight exposure, storage conditions, and enzymatic hydrolysis of glycosidically bound precursors .

Properties

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

IUPAC Name

3,3,5-trifluoro-1,2-dihydroindene

InChI

InChI=1S/C9H7F3/c10-7-2-1-6-3-4-9(11,12)8(6)5-7/h1-2,5H,3-4H2

InChI Key

PKSOJHHOUGVECS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC(=C2)F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1,1,6-Trifluoroindan undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1,6-Trifluoroindan involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the modulation of biological processes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Norisoprenoids in Wine
Compound Aroma Threshold (μg/L) Key Aroma Descriptors Primary Sources
TDN 20 Petrol, kerosene Riesling, Chenin Blanc
β-Damascenone 0.05 Floral, rose Grape hydrolysis
Vitispirane 800 Eucalyptus, camphor Aged wines
Theaspirone 100 Tea, spice Oxidation of blumenol B
Table 2: Regional Variation in TDN Concentrations (μg/L)
Region Average TDN (μg/L) Key Influencing Factors
South Africa 35–50 High sunlight, warm climate
Germany/N. Italy 10–20 Cooler temperatures, lower UV
Australia 25–40 Moderate sunshine, varied cultivars

Factors Influencing TDN vs. Other Norisoprenoids

  • Sunlight Exposure: TDN concentrations in grapes increase with UV exposure, unlike β-damascenone, which is less light-sensitive .
  • Storage Conditions : TDN accumulates in wines stored at higher temperatures (>20°C), while vitispirane shows minimal thermal sensitivity .
  • Water Stress: Deficit irrigation elevates bound TDN precursors by 100%, whereas β-damascenone increases only marginally .

Research Findings and Contradictions

  • Contradiction in Regional Data: South African Riesling shows higher TDN than European counterparts, but some studies note overlaps in warmer European vintages .
  • Sensory Impact : While TDN is considered an off-flavor in young wines, it is prized in aged Riesling, unlike methional (a potato-like off-flavor) .

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